Kissoone C
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Overview
Description
Preparation Methods
Kissoone C is typically isolated from the roots of Valeriana fauriei. The synthetic route involves the extraction of the compound from the plant material followed by purification processes . The detailed reaction conditions and industrial production methods are not widely documented, but the isolation process generally involves solvent extraction and chromatographic techniques .
Chemical Reactions Analysis
Kissoone C undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Kissoone C has several scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene chemistry and its reactivity.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Kissoone C exerts its effects by enhancing the activity of nerve growth factor-mediated neurite outgrowth in PC12D cells . The molecular targets and pathways involved include the activation of nerve growth factor receptors and downstream signaling pathways that promote neurite extension and growth .
Comparison with Similar Compounds
Kissoone C is similar to other sesquiterpenes such as Kissoone A and Kissoone B, which are also isolated from Valeriana fauriei . this compound is unique due to its acetylated structure, which enhances its biological activity . Other similar compounds include:
Kissoone A: A non-acetylated sesquiterpene with similar neuroprotective properties.
Kissoone B: Another sesquiterpene with neuroprotective and anti-inflammatory effects.
This compound stands out due to its enhanced activity in promoting nerve growth factor-mediated neurite outgrowth .
Properties
Molecular Formula |
C17H24O3 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[(1R,4E,9Z,11S)-12,12-dimethyl-8-oxo-4-bicyclo[9.1.0]dodeca-4,9-dienyl]methyl acetate |
InChI |
InChI=1S/C17H24O3/c1-12(18)20-11-13-5-4-6-14(19)8-10-16-15(9-7-13)17(16,2)3/h5,8,10,15-16H,4,6-7,9,11H2,1-3H3/b10-8-,13-5+/t15-,16+/m1/s1 |
InChI Key |
MQNYOYOQPDJLJV-PEXFBTPGSA-N |
Isomeric SMILES |
CC(=O)OC/C/1=C/CCC(=O)/C=C\[C@H]2[C@H](C2(C)C)CC1 |
Canonical SMILES |
CC(=O)OCC1=CCCC(=O)C=CC2C(C2(C)C)CC1 |
Origin of Product |
United States |
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